![molecular formula C17H26N2O3S B5862061 N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and ethanol. This compound has attracted the attention of scientists due to its potential therapeutic properties.
Mechanism Of Action
The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain signaling.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have a low toxicity profile in animal studies.
Advantages And Limitations For Lab Experiments
One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, and it may have potential as a treatment for neuropathic pain and epilepsy. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide. One area of research could be to further investigate its mechanism of action and how it interacts with COX enzymes. Another area of research could be to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-1-aminopentane to form N-ethyl-1-(4-methylbenzenesulfonyl) azepane. This intermediate is then reacted with ethyl oxalyl chloride to form N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and as an anticonvulsant.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)23(21,22)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYUWGVHOXDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide |
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